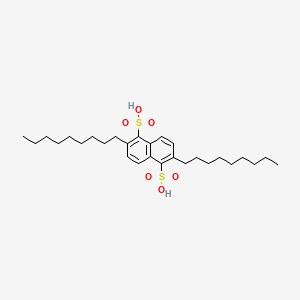
2,6-Dinonylnaphthalene-1,5-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dinonylnaphthalene-1,5-disulfonic acid is an aromatic sulfonic acid known for its hydrophobic nature. It is commonly used as a dopant for conducting polymers and as a hydrophobic acid catalyst for amino cross-linked coatings . The compound is characterized by its molecular formula C28H44O6S2 and a molecular weight of 540.78 g/mol .
Métodos De Preparación
The synthesis of 2,6-Dinonylnaphthalene-1,5-disulfonic acid involves the sulfonation of dinonylnaphthalene. The process typically includes the reaction of naphthalene with nonene to yield diisononylnaphthalene, which then undergoes sulfonation . Industrial production methods often involve the use of nonpolar solvents and careful control of reaction conditions to ensure the desired product is obtained .
Análisis De Reacciones Químicas
2,6-Dinonylnaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the naphthalene core.
Common reagents used in these reactions include sulfuric acid for sulfonation and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include sulfonate salts and substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
2,6-Dinonylnaphthalene-1,5-disulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dinonylnaphthalene-1,5-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with metal ions, facilitating phase-transfer catalysis and metal extraction processes . The hydrophobic nature of the compound also allows it to interact with nonpolar solvents and substrates, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
2,6-Dinonylnaphthalene-1,5-disulfonic acid can be compared with other similar compounds such as:
Dinonylnaphthalene-4-sulfonic acid: Another isomer with similar properties but different sulfonation positions.
Naphthalene-2,6-disulfonic acid: A compound with similar sulfonic acid groups but different alkyl chain lengths.
The uniqueness of this compound lies in its specific sulfonation pattern and the presence of long nonyl chains, which contribute to its hydrophobicity and effectiveness in various applications .
Propiedades
Fórmula molecular |
C28H44O6S2 |
|---|---|
Peso molecular |
540.8 g/mol |
Nombre IUPAC |
2,6-di(nonyl)naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C28H44O6S2/c1-3-5-7-9-11-13-15-17-23-19-21-26-25(27(23)35(29,30)31)22-20-24(28(26)36(32,33)34)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3,(H,29,30,31)(H,32,33,34) |
Clave InChI |
KVOYCYJHAKSFSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C2=C(C=C1)C(=C(C=C2)CCCCCCCCC)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
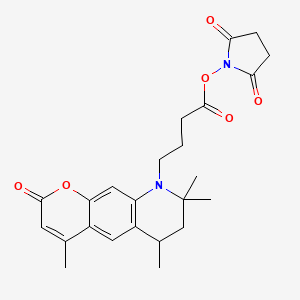

![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
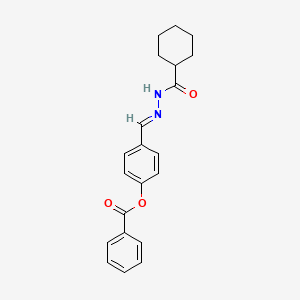

![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
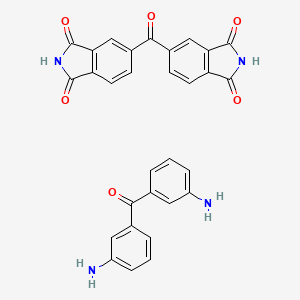
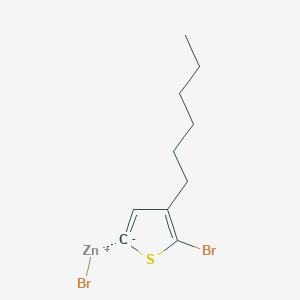

butanoic acid](/img/structure/B12055665.png)

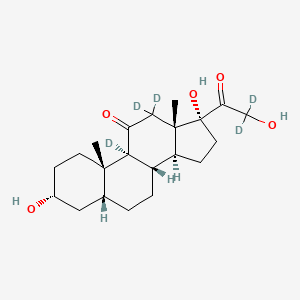
![Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride](/img/structure/B12055671.png)
